molecular formula C32H26O2 B12713422 (9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl- CAS No. 71130-12-6

(9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl-

Cat. No.: B12713422
CAS No.: 71130-12-6
M. Wt: 442.5 g/mol
InChI Key: UWWAWAUNJBTJPP-UHFFFAOYSA-N
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Description

(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is a complex organic compound that belongs to the family of bianthracenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by a series of reduction and alkylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.

Biology

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties and potential use as therapeutic agents.

Industry

In industry, (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Mechanism of Action

The mechanism by which (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- exerts its effects depends on its specific application. In electronic applications, its mechanism involves the transfer of electrons or holes through its conjugated system. In biological systems, it might interact with specific proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with similar electronic properties.

    9,10-Diphenylanthracene: A derivative with additional phenyl groups, used in organic electronics.

    Tetracene: A larger polycyclic aromatic hydrocarbon with extended conjugation.

Uniqueness

(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is unique due to its specific substitution pattern and the presence of the diethyl groups, which can influence its electronic properties and reactivity compared to other similar compounds.

Biological Activity

(9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl- (CAS Number: 434-84-4) is a polycyclic aromatic compound with potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity and other relevant pharmacological effects.

Chemical Structure

The compound is characterized by its unique structure comprising two anthracene units linked by a dione functional group. Its molecular formula is C28H18O2C_{28}H_{18}O_{2}, and it has a molecular weight of 386.44 g/mol. The structural formula can be summarized as follows:

ComponentValue
Molecular FormulaC28H18O2
Molecular Weight386.44 g/mol
CAS Number434-84-4
IUPAC Name9,9'-bianthracene-10,10'-dione

Cytotoxicity

Recent studies have investigated the cytotoxic effects of (9,9'-Bianthracene)-10,10'(9H,9'H)-dione on various cancer cell lines. The findings indicate that this compound exhibits significant cytotoxicity against several cancer types.

  • Cell Line Studies :
    • HeLa Cells : The compound showed an IC50 value of approximately 97.3 µM, indicating moderate cytotoxicity.
    • U87 Cells : Similar effects were observed with U87 glioblastoma cells where the IC50 was around 119.0 µM .

The mechanism by which (9,9'-Bianthracene)-10,10'(9H,9'H)-dione exerts its cytotoxic effects is believed to involve:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds suggests that modifications to the anthracene backbone can significantly influence biological activity. For instance:

  • Substituents : The introduction of ethyl groups at specific positions has been shown to enhance cytotoxic properties compared to unsubstituted analogs .

Case Studies

Several case studies have documented the biological effects of (9,9'-Bianthracene)-10,10'(9H,9'H)-dione:

  • Case Study 1 : A study evaluating a series of anthracene derivatives found that those with additional hydrophobic groups exhibited increased cytotoxicity against cancer cell lines.
  • Case Study 2 : Another investigation focused on the interaction of this compound with cellular pathways involved in apoptosis and cell cycle regulation.

Properties

CAS No.

71130-12-6

Molecular Formula

C32H26O2

Molecular Weight

442.5 g/mol

IUPAC Name

2-ethyl-10-(3-ethyl-10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one

InChI

InChI=1S/C32H26O2/c1-3-19-13-15-23-27(17-19)31(33)25-11-7-5-9-21(25)29(23)30-22-10-6-8-12-26(22)32(34)28-18-20(4-2)14-16-24(28)30/h5-18,29-30H,3-4H2,1-2H3

InChI Key

UWWAWAUNJBTJPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)C4C5=C(C=C(C=C5)CC)C(=O)C6=CC=CC=C46

Origin of Product

United States

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